molecular formula C17H16BrF3N4O B1680844 1-(2-bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea CAS No. 501951-42-4

1-(2-bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea

Cat. No.: B1680844
CAS No.: 501951-42-4
M. Wt: 429.2 g/mol
InChI Key: JYILLRHXRVTRSH-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

SB-705498 plays a significant role in biochemical reactions by interacting with the TRPV1 receptor, a nonselective cation channel predominantly expressed by sensory neurons. The compound inhibits the activation of TRPV1 by various stimuli, including capsaicin, acid, and heat. This inhibition is achieved through competitive antagonism, where SB-705498 binds to the receptor and prevents its activation by these stimuli . The interaction between SB-705498 and TRPV1 is characterized by high potency and selectivity, making it a valuable tool for studying the physiological and pathological roles of TRPV1 .

Cellular Effects

SB-705498 exerts significant effects on various types of cells and cellular processes. By inhibiting TRPV1 activation, SB-705498 can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, in sensory neurons, the inhibition of TRPV1 by SB-705498 can reduce the perception of pain and inflammation . Additionally, SB-705498 has been shown to affect other cell types, such as epithelial cells, by modulating their response to noxious stimuli .

Molecular Mechanism

The molecular mechanism of SB-705498 involves its binding to the TRPV1 receptor and preventing its activation by capsaicin, acid, and heat. This binding is competitive, meaning that SB-705498 competes with these stimuli for the same binding site on the receptor . The inhibition of TRPV1 activation by SB-705498 leads to a decrease in the influx of cations, such as calcium and sodium, into the cell, which in turn reduces the downstream signaling events associated with TRPV1 activation . This mechanism of action highlights the potential of SB-705498 as a therapeutic agent for conditions involving TRPV1-mediated pain and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SB-705498 have been observed to change over time. The compound is stable and maintains its inhibitory effects on TRPV1 activation for extended periods. The long-term effects of SB-705498 on cellular function have been studied in both in vitro and in vivo settings. These studies have shown that prolonged exposure to SB-705498 can lead to sustained inhibition of TRPV1 activation and a corresponding reduction in pain and inflammation .

Dosage Effects in Animal Models

The effects of SB-705498 vary with different dosages in animal models. At lower doses, SB-705498 effectively inhibits TRPV1 activation and reduces pain and inflammation without causing significant adverse effects . At higher doses, SB-705498 can cause toxic effects, including alterations in cellular metabolism and gene expression . These findings highlight the importance of optimizing the dosage of SB-705498 to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

SB-705498 is involved in various metabolic pathways, including those mediated by enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation and elimination from the body . Additionally, SB-705498 can affect metabolic flux and metabolite levels by modulating the activity of TRPV1 and other related pathways .

Transport and Distribution

SB-705498 is transported and distributed within cells and tissues through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, SB-705498 can accumulate in specific compartments, such as the plasma membrane, where it exerts its inhibitory effects on TRPV1 activation .

Subcellular Localization

The subcellular localization of SB-705498 is primarily at the plasma membrane, where it interacts with the TRPV1 receptor. The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to TRPV1 to exert its inhibitory effects . Additionally, post-translational modifications and targeting signals may direct SB-705498 to specific compartments or organelles within the cell, further modulating its activity and function .

Chemical Reactions Analysis

SB-705498 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

1-(2-bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrF3N4O/c18-13-3-1-2-4-14(13)24-16(26)23-12-7-8-25(10-12)15-6-5-11(9-22-15)17(19,20)21/h1-6,9,12H,7-8,10H2,(H2,23,24,26)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYILLRHXRVTRSH-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)NC2=CC=CC=C2Br)C3=NC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1NC(=O)NC2=CC=CC=C2Br)C3=NC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20198236
Record name SB705498
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501951-42-4
Record name SB705498
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501951424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SB-705498
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11883
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SB705498
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SB-705498
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T74V9O0Y2W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea
Reactant of Route 2
Reactant of Route 2
1-(2-bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea
Reactant of Route 3
Reactant of Route 3
1-(2-bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea
Reactant of Route 4
Reactant of Route 4
1-(2-bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea
Reactant of Route 5
Reactant of Route 5
1-(2-bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea
Reactant of Route 6
Reactant of Route 6
1-(2-bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.